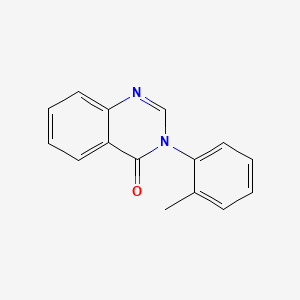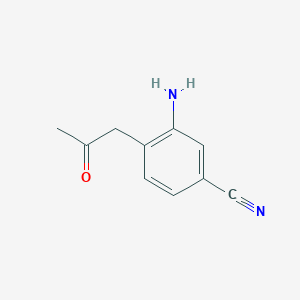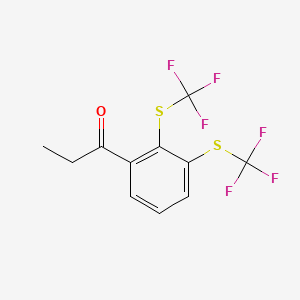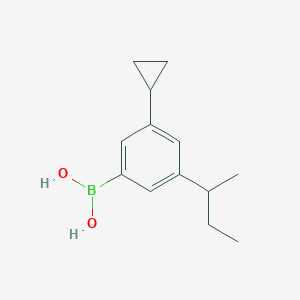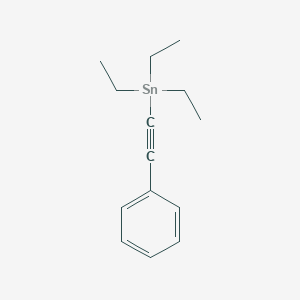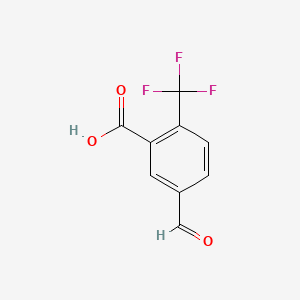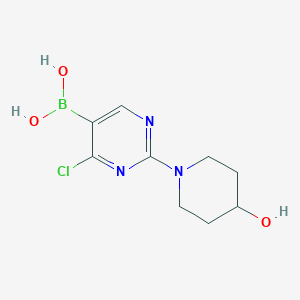
(4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyrimidine ring substituted with a chloro group and a hydroxypiperidinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(4-hydroxypiperidin-1-yl)pyrimidine with a boronic acid reagent. The reaction conditions often include the use of a palladium catalyst and a base, such as cesium carbonate, under an inert atmosphere .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. These methods ensure the production of high-purity this compound suitable for various applications .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The chloro group in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions .
Biology: Its structure allows for the modification of biological targets, making it useful in drug discovery and development .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological pathways makes it a candidate for the development of new drugs .
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a catalyst in various chemical processes .
Wirkmechanismus
The mechanism of action of (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in chemical biology. The pyrimidine ring and its substituents can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Hydroxypiperidin-1-yl)-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Ethyl 2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylate
- 1-(5-Aminopyridin-2-yl)piperidin-4-ol
Uniqueness: (4-Chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl)boronic acid stands out due to its unique combination of a boronic acid group with a chloro-substituted pyrimidine ring and a hydroxypiperidinyl group.
Eigenschaften
Molekularformel |
C9H13BClN3O3 |
|---|---|
Molekulargewicht |
257.48 g/mol |
IUPAC-Name |
[4-chloro-2-(4-hydroxypiperidin-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H13BClN3O3/c11-8-7(10(16)17)5-12-9(13-8)14-3-1-6(15)2-4-14/h5-6,15-17H,1-4H2 |
InChI-Schlüssel |
RVXVJDGZHHZNAD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1Cl)N2CCC(CC2)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


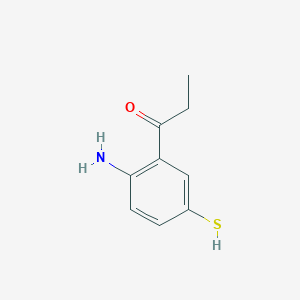
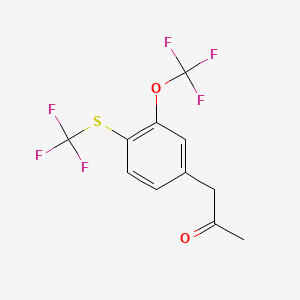
![4-[(Prop-2-en-1-yl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14071115.png)
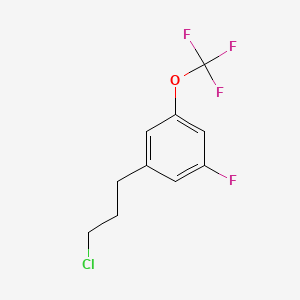
![(6E)-6-(Ethylimino)-4-methyl-3-[2-(pyridin-2-yl)hydrazinyl]cyclohexa-2,4-dien-1-one](/img/structure/B14071137.png)
